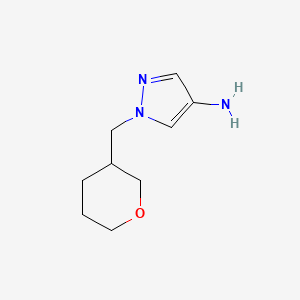

1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-amine

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-amine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-amine” include a density of 0.9±0.1 g/cm3, boiling point of 180.1±13.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, and enthalpy of vaporization of 41.6±3.0 kJ/mol . It has a flash point of 64.9±13.1 °C and an index of refraction of 1.451 . The molar refractivity is 32.9±0.3 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound serves as a precursor in the synthesis of pyrazole derivatives. A study demonstrated the synthesis, characterization, and X-Ray crystal analysis of pyrazole derivatives, revealing their potential for antitumor, antifungal, and antibacterial activities. The structural elucidation involved techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, highlighting the importance of the compound in developing pharmacophores with biological relevance (Titi et al., 2020).

Molecular Structure Studies

- Investigations into the molecular structure of related compounds in the solid state and in solution have provided insights into the conformational dynamics and intermolecular interactions that define their properties and reactivities. For example, structural studies of Nifurtimox and pyrazol-1-yl analogs via X-ray diffraction and NMR spectroscopy have shed light on the impact of substitution patterns on molecular packing and hydrogen bonding patterns (Foces-Foces et al., 2010).

Reactivity and Polymerization

- The compound has also been explored in the context of catalysis and polymerization processes. Studies on cobalt(II) complexes containing related pyrazol-1-ylmethylamine ligands have unveiled the formation of monomeric complexes with potential applications in polymer synthesis, such as the polymerization of methyl methacrylate to produce poly(methyl methacrylate) with high molecular weight and narrow polydispersity index, showcasing its role in material science and engineering (Choi et al., 2015).

Antimicrobial Activity

- Furthermore, the compound's derivatives have been evaluated for their antimicrobial properties. Pyrazole Schiff bases, for instance, have been synthesized and characterized, displaying significant antibacterial activities. These studies not only contribute to the pharmaceutical applications of such compounds but also highlight the structural basis for their biological activities (Feng et al., 2018).

Propiedades

IUPAC Name |

1-(oxan-3-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-9-4-11-12(6-9)5-8-2-1-3-13-7-8/h4,6,8H,1-3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSRENJINVIVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

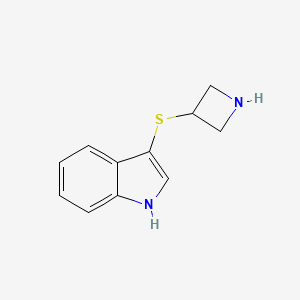

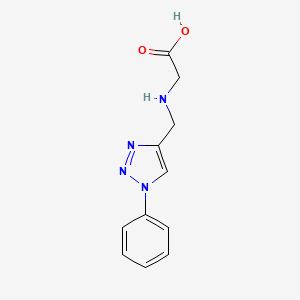

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)

![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)